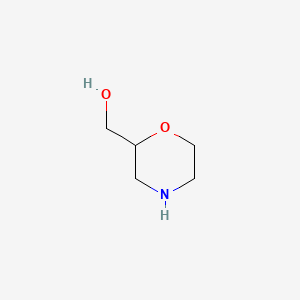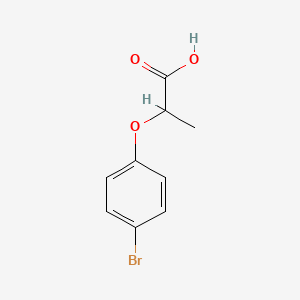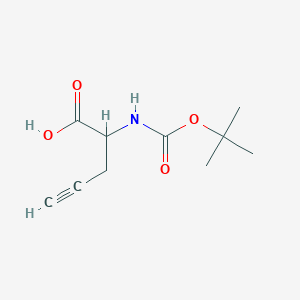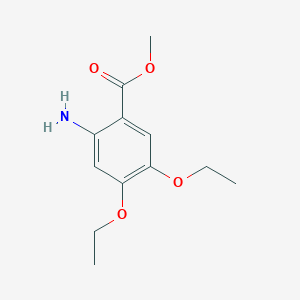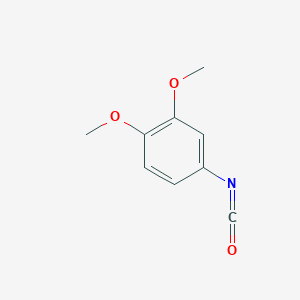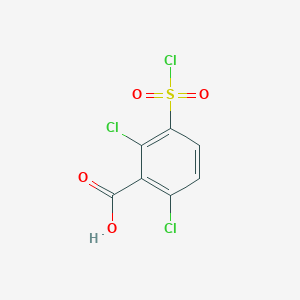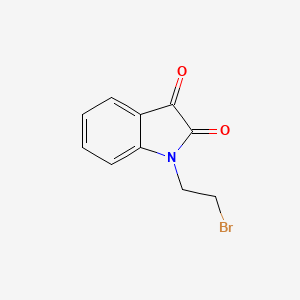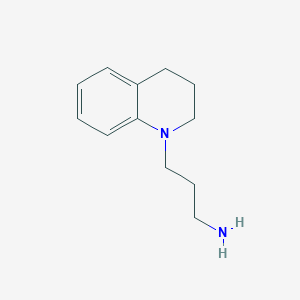
3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine (hereafter referred to as 3-DHQP-1A), is a chemical compound that is used in a variety of scientific research applications. It is a member of the quinoline family, which includes a number of compounds with similar chemical structures. 3-DHQP-1A is a colorless, odorless solid with a melting point of approximately 150°C. It is soluble in a variety of organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO).
Scientific Research Applications
Biological Evaluation of Tetrahydroquinoline Hybrids
A study synthesized 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one, a hybrid compound, and evaluated its in vitro activities including antioxidant, antitryptic, and inhibition of albumin denaturation. Lipophilicity was also determined (Manolov, Ivanov, & Bojilov, 2022).
Anti-HIV-1 RT and Antimicrobial Activity
A study designed 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives as inhibitors of HIV-1 RT. Several compounds showed significant inhibition of HIV-1 RT and exhibited anti-HIV-1 activity and cytotoxicity against T lymphocytes (Chander et al., 2016).
Inhibition of Carbon Steel Corrosion
A study synthesized tertiary amines including 1,3-di-morpholin-4-yl-propan-2-ol (DMP) which acted as anodic inhibitors, retarding the anodic dissolution of iron on carbon steel surfaces (Gao, Liang, & Wang, 2007).
Domino Reaction for Tetrahydroquinoline Derivatives
This research developed a domino reaction of aromatic amines with cyclic enol ethers, catalyzed by indium chloride in water, to synthesize various tetrahydroquinoline derivatives efficiently (Zhang & Li, 2002).
Synthesis of Anticonvulsant and Antimicrobial Agents
A series of 3-substituted-2-thioxoquinazolin-4(3H)-ones were synthesized from anthranilic acid and evaluated for antimicrobial and anticonvulsant activities. Some compounds showed broad-spectrum activity against bacteria and fungi and potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Vasodilatation Activity of Isoquinolinones
Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and found to exhibit the activity of vasodilatation, indicating potential medicinal applications (San-qi, 2010).
Tandem Reaction for 3,4-Dihydroquinolin-2-ones
A tandem reaction combining radical and ionic processes was developed for the synthesis of substituted 3,4-dihydroquinolin-2-ones, important in pharmaceuticals (Zhou, Zhang, & Jiao, 2009).
In Vivo and In Silico Anticonvulsant Activity
This study synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide and evaluated their anticonvulsant activity, both in vivo and in silico. The leader compound showed potential without motor coordination impairment (El Kayal et al., 2019).
Ex Vivo and In Vivo Study on Isoquinoline Precursors
N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides were synthesized as isoquinoline precursors and tested for smooth muscle relaxant activity and effects on cognitive functions in rats, showing promising results (Milusheva et al., 2022).
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-8-4-10-14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7H,3-4,6,8-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHICRFDCVVASL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408988 |
Source


|
| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2637-31-2 |
Source


|
| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
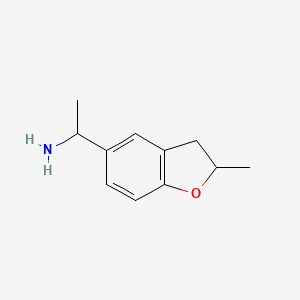
![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)
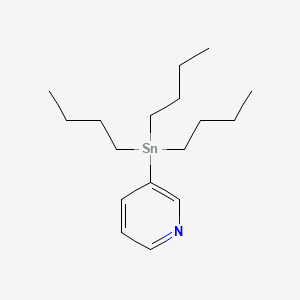
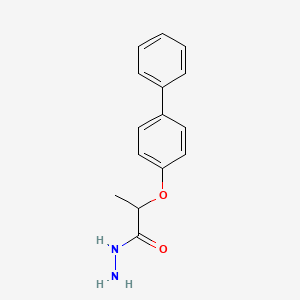
![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)

